

# 5-phenylthiazole CAS number and molecular weight

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## Compound of Interest

Compound Name: 5-Phenylthiazole

Cat. No.: B154837

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An In-Depth Technical Guide to **5-Phenylthiazole**: Synthesis, Properties, and Applications in Drug Discovery

## Abstract

**5-Phenylthiazole** (CAS: 1826-13-7) is a heterocyclic aromatic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Comprising a phenyl group attached to a thiazole ring, this scaffold serves as a crucial building block for a diverse range of biologically active molecules. Its structural and electronic properties make it a "privileged" structure capable of interacting with various biological targets. This technical guide provides a comprehensive overview of **5-phenylthiazole**, detailing its physicochemical properties, established synthetic methodologies, and proven applications in modern therapeutic research. The content herein is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to facilitate further investigation and innovation.

## Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These parameters influence its solubility, membrane permeability, and interaction with biological macromolecules. The key properties of **5-phenylthiazole** are summarized below.

Property	Value	Source
CAS Number	1826-13-7	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>9</sub> H <sub>7</sub> NS	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	161.22 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
IUPAC Name	5-phenyl-1,3-thiazole	<a href="#">[2]</a> <a href="#">[4]</a>
Appearance	Expected to be a solid or oil	-
Solubility	Expected to be soluble in common organic solvents (e.g., ethanol, DMSO, DMF)	-
XLogP3-AA	2.6	<a href="#">[2]</a>
Dipole Moment	1.89 D	<a href="#">[4]</a>

## Synthesis of the 5-Phenylthiazole Scaffold

The synthesis of substituted thiazoles is a well-established area of organic chemistry. The most robust and versatile method for constructing the **5-phenylthiazole** core is the Hantzsch Thiazole Synthesis, first described in 1887.[\[5\]](#) This reaction remains the method of choice due to its reliability, simplicity, and generally high yields.[\[6\]](#)

## The Hantzsch Thiazole Synthesis: Mechanism and Rationale

The Hantzsch synthesis involves the condensation reaction between an  $\alpha$ -haloketone and a thioamide.[\[5\]](#)[\[6\]](#) For the specific synthesis of a **5-phenylthiazole** derivative, the phenyl group is typically introduced via the  $\alpha$ -haloketone reactant.

The causality behind this experimental choice is rooted in the reaction mechanism:

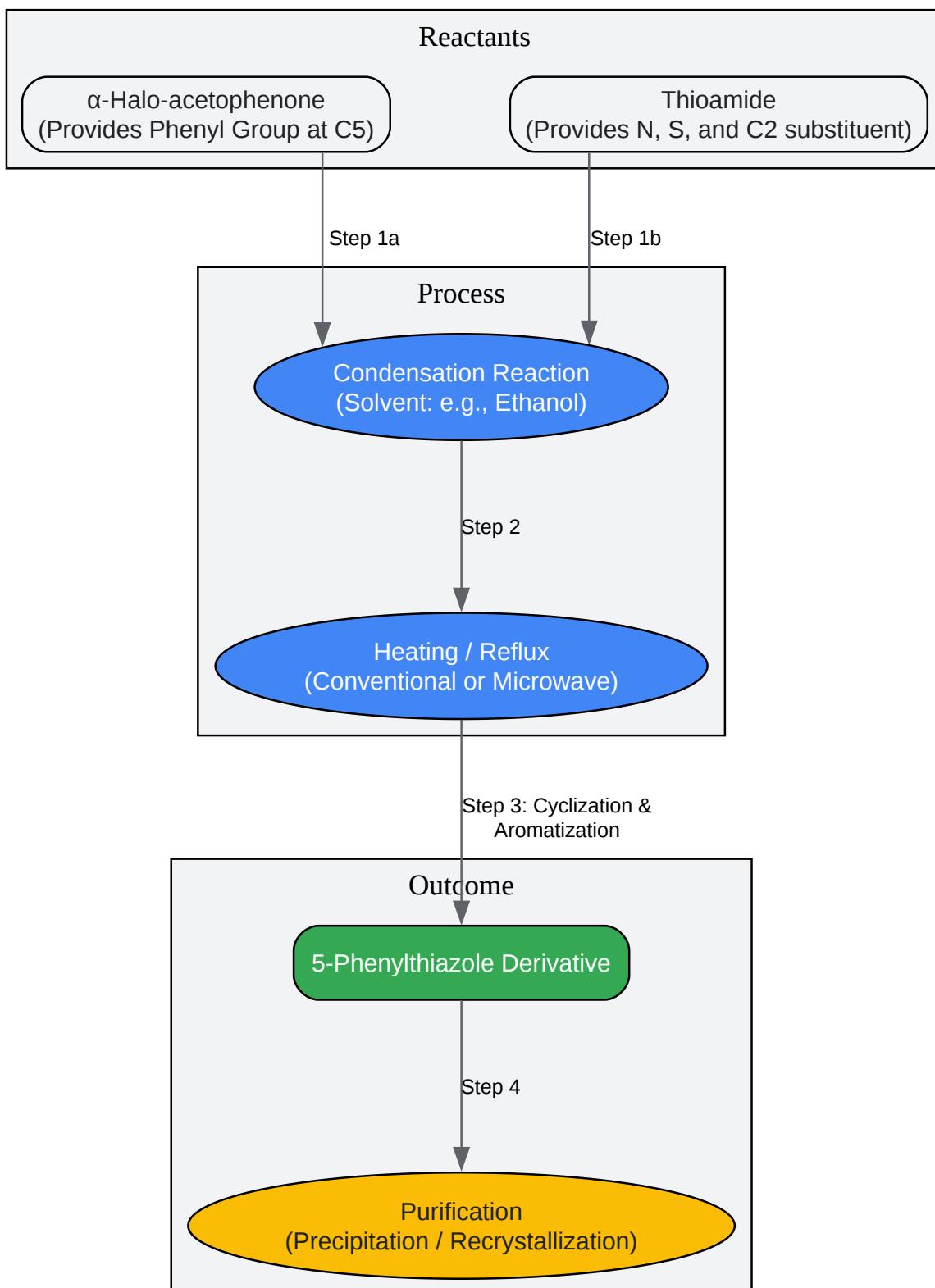
- Nucleophilic Attack: The sulfur atom of the thioamide, acting as a potent nucleophile, attacks the electrophilic carbon of the  $\alpha$ -haloketone. This initial step is an S<sub>N</sub>2 reaction that displaces the halide ion.

- Cyclization: An intramolecular nucleophilic attack occurs where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone.
- Dehydration: The resulting intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.

This pathway is highly efficient because it proceeds through stable intermediates and culminates in the formation of an aromatic system, which is a strong thermodynamic driving force for the reaction.

## General Synthetic Workflow

The following diagram illustrates the generalized workflow for the Hantzsch synthesis of a **5-phenylthiazole** derivative.



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Caption: Generalized workflow for Hantzsch **5-phenylthiazole** synthesis.

# Applications in Drug Discovery and Development

The phenylthiazole moiety is a key pharmacophore in numerous compounds with a wide array of biological activities. Its derivatives have been extensively investigated as potential therapeutic agents in several critical disease areas.

## Antibacterial Agents

Phenylthiazole derivatives have shown potent activity against clinically relevant drug-resistant bacteria, including vancomycin-resistant enterococci (VRE) and methicillin-resistant *Staphylococcus aureus* (MRSA).[\[7\]](#)[\[8\]](#)

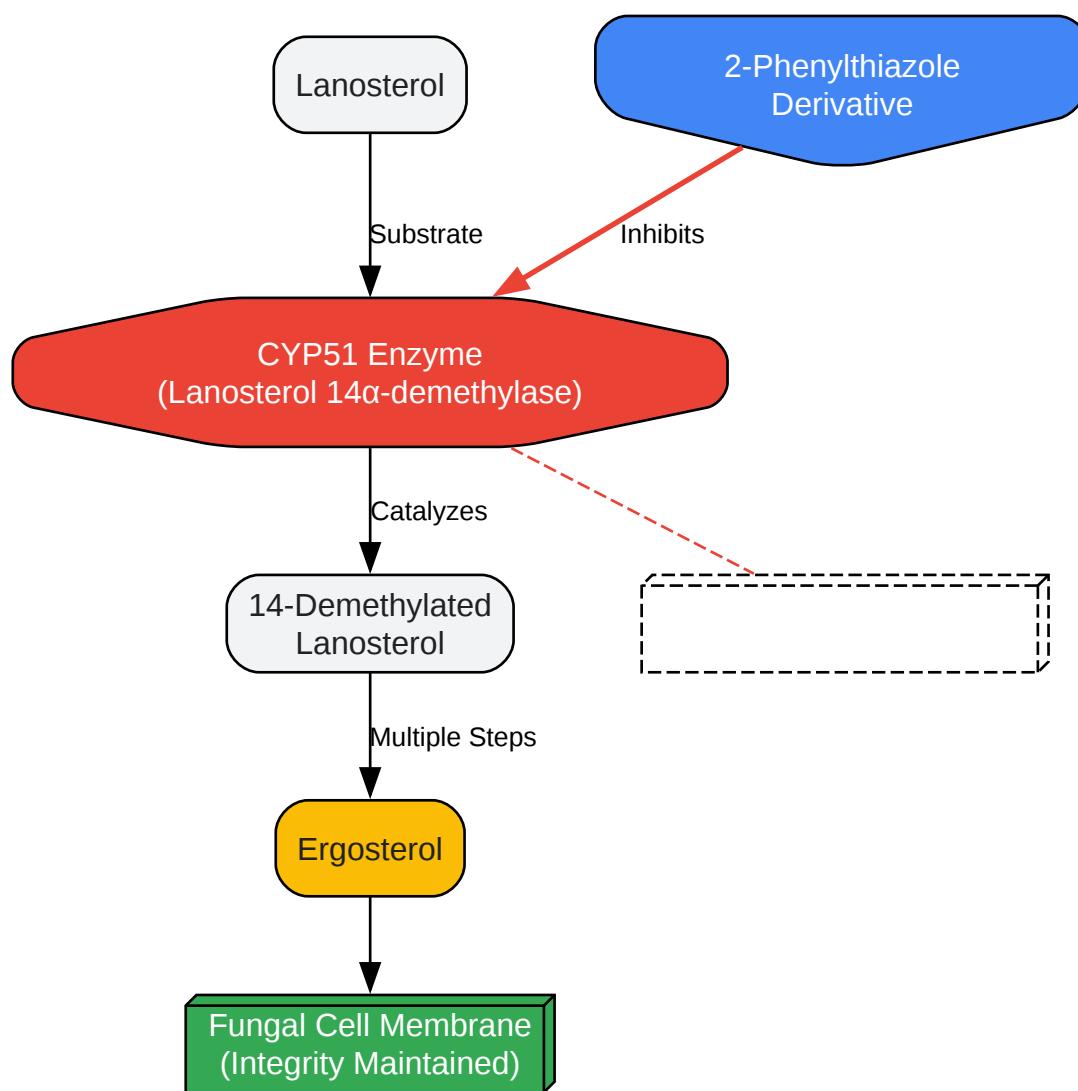
- Mechanism of Action: These compounds often act by targeting bacterial cell wall synthesis. [\[7\]](#) This is a validated and effective strategy for antibacterial drugs, as the cell wall is essential for bacterial survival and is absent in human cells, providing a high degree of selectivity. Phenylthiazole aminoguanidines, for example, have been shown to exert a rapid bactericidal effect against VRE.[\[7\]](#)
- Trustworthiness of the Target: The bacterial cell wall synthesis pathway is a robust target. The fact that phenylthiazole compounds can overcome existing resistance mechanisms (like those in VRE and MRSA) makes them particularly valuable leads for novel antibiotic development.[\[8\]](#)

## Antifungal Agents

Several antifungal drugs, including the FDA-approved isavuconazole, contain a phenylthiazole structure.[\[9\]](#) This highlights the scaffold's proven success in this therapeutic area.

- Mechanism of Action: A primary target for phenylthiazole-based antifungals is the enzyme lanosterol 14 $\alpha$ -demethylase (CYP51).[\[10\]](#) This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the fungal equivalent of cholesterol, and its depletion disrupts the integrity of the fungal cell membrane, leading to cell death.[\[10\]](#)

The following diagram illustrates the CYP51 inhibition pathway.



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Caption: Phenylthiazole derivatives inhibit CYP51, disrupting ergosterol synthesis.

## Anticancer and Kinase Inhibition

The phenylthiazole scaffold has also been explored for its anti-proliferative activity against various cancer cell lines.<sup>[11]</sup> Furthermore, specific **5-phenylthiazole** derivatives have been patented as inhibitors of phosphoinositide 3-kinases (PI3Ks).<sup>[12]</sup> The PI3K signaling pathway is frequently dysregulated in human cancers, making it a high-value target for oncology drug development.

## Experimental Protocols

The following protocols are provided as self-validating systems for the synthesis and preliminary biological evaluation of **5-phenylthiazole** derivatives.

## Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is adapted from established procedures and provides a reliable method for synthesizing a foundational phenylthiazole compound.[\[6\]](#)

Objective: To synthesize 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.

Materials:

- 2-bromoacetophenone (1 equivalent)
- Thiourea (1.5 equivalents)
- Methanol
- 5% Sodium Carbonate ( $\text{Na}_2\text{CO}_3$ ) solution
- 20 mL scintillation vial, stir bar, hot plate
- Buchner funnel and filter flask

Procedure:

- Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (e.g., 5.0 mmol) and thiourea (e.g., 7.5 mmol).
- Solvent Addition: Add methanol (5 mL) and a magnetic stir bar to the vial.
- Heating: Place the vial on a hot plate and heat to a gentle reflux (approx. 100°C setting) with continuous stirring for 30-60 minutes.
  - Causality: Heating provides the necessary activation energy for the reaction. Methanol is an effective solvent for the reactants and facilitates the reaction in the liquid phase.

- Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.
- Precipitation: Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5%  $\text{Na}_2\text{CO}_3$  solution. Swirl to mix.
  - Self-Validation: The basic sodium carbonate solution neutralizes any hydrobromic acid (HBr) byproduct, which facilitates the precipitation of the poorly water-soluble thiazole product. The formation of a solid precipitate is the first indicator of a successful reaction.
- Isolation: Filter the mixture through a Buchner funnel.
- Washing: Wash the collected solid (filter cake) with cold water to remove any remaining salts and impurities.
- Drying: Spread the collected solid on a tared watch glass and allow it to air dry completely.
- Characterization: Determine the mass and calculate the percent yield. Confirm the product's identity and purity using techniques such as Melting Point, TLC, NMR, and Mass Spectrometry.[13][14]

## Protocol: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a **5-phenylthiazole** derivative that inhibits the visible growth of a target bacterium.

Materials:

- **5-phenylthiazole** test compound
- Bacterial strain (e.g., *S. aureus*)
- Cation-adjusted Mueller-Hinton Broth (MHB)
- 96-well microtiter plate
- Bacterial inoculum standardized to 0.5 McFarland ( $\sim 1.5 \times 10^8$  CFU/mL)

**Procedure:**

- Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of 2-fold serial dilutions in MHB directly in the 96-well plate.
- Inoculum Preparation: Dilute the standardized bacterial suspension in MHB so that each well will receive a final concentration of  $\sim 5 \times 10^5$  CFU/mL.
- Inoculation: Add the diluted bacterial inoculum to each well containing the test compound dilutions.
- Controls:
  - Positive Control: A well with bacteria and MHB only (no compound) to ensure bacterial growth.
  - Negative Control: A well with MHB only (no bacteria) to check for broth sterility.
  - Self-Validation: These controls are critical. The positive control must show turbidity (growth), and the negative control must remain clear. Failure of these controls invalidates the results of the entire plate.
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- Result Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

## Conclusion

**5-Phenylthiazole** is a cornerstone scaffold in modern medicinal chemistry. Its synthetic accessibility via the robust Hantzsch synthesis, combined with its proven ability to form the basis of potent antibacterial, antifungal, and anticancer agents, ensures its continued relevance. The insights and protocols detailed in this guide provide a solid foundation for professionals in drug discovery to explore and exploit the vast therapeutic potential of novel **5-phenylthiazole** derivatives.

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